6-(Cyclopenta-2,4-dien-1-YL)hexan-1-OL
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Overview
Description
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol is an organic compound with a unique structure that combines a cyclopentadiene ring with a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography to isolate the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopentadiene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopenta-2,4-dien-1-ylhexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentadiene derivatives.
Scientific Research Applications
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyclopentadiene ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-ol: Shares the cyclopentadiene ring but lacks the hexanol chain.
2,4-Hexadien-1-ol: Contains a hexanol chain with double bonds but lacks the cyclopentadiene ring.
Uniqueness
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol is unique due to its combination of a cyclopentadiene ring and a hexanol chain, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
288246-14-0 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6-cyclopenta-2,4-dien-1-ylhexan-1-ol |
InChI |
InChI=1S/C11H18O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h4-5,8-9,11-12H,1-3,6-7,10H2 |
InChI Key |
JQKIRQLJDYCFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)CCCCCCO |
Origin of Product |
United States |
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